2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile
Description
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a heterocyclic compound featuring a cyclopenta[b]pyridine core substituted with chloro, isopropyl, and nitrile groups.
Properties
Molecular Formula |
C12H13ClN2 |
|---|---|
Molecular Weight |
220.70 g/mol |
IUPAC Name |
2-chloro-4-propan-2-yl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile |
InChI |
InChI=1S/C12H13ClN2/c1-7(2)11-8-4-3-5-10(8)15-12(13)9(11)6-14/h7H,3-5H2,1-2H3 |
InChI Key |
CLALRIFFKWJKCK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=C(C(=NC2=C1CCC2)Cl)C#N |
Origin of Product |
United States |
Preparation Methods
The synthesis of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile typically involves multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction proceeds through a series of steps, including the formation of cyanothioacetamide, Knoevenagel condensation, Stork alkylation, and intramolecular cyclotransamination, ultimately leading to the target compound .
Chemical Reactions Analysis
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile undergoes various chemical reactions, including:
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic substitution reactions.
Cyclization: The compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include sodium ethoxide, sodium methoxide, and various alkylating agents . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: The compound can be used in the production of various pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. For example, as an inhibitor of protein kinases, it binds to the active site of the enzyme, preventing its activity and thereby modulating cellular signaling pathways . As a hypoglycemic agent, it may interact with glucose transporters or insulin receptors to regulate blood sugar levels.
Comparison with Similar Compounds
Substituent Effects on Corrosion Inhibition
The CAPD series (CAPD-1 to CAPD-4) shares the cyclopenta[b]pyridine-3-carbonitrile backbone but varies in substituents (e.g., ethoxy, methoxy, pyridinyl, or methoxyphenyl groups). Key findings include:
Key Observations :
- Electron-Donating Groups : CAPD-1’s high efficiency (97.7%) is attributed to electron-donating ethoxy and pyridinyl groups, which enhance adsorption via charge transfer .
- Chloro Substituent : The chloro group in the target compound is electron-withdrawing, which may reduce electron density at the adsorption site compared to CAPD derivatives .
Adsorption Mechanisms and Theoretical Insights
Density Functional Theory (DFT) and Monte Carlo (MC) simulations for CAPD derivatives reveal:
- EHOMO-LUMO Gap : Smaller ΔE values (e.g., 3.2 eV for CAPD-1) correlate with higher reactivity and inhibition efficiency .
- Local Reactivity Descriptors : Nitrogen and oxygen atoms in CAPD derivatives serve as primary adsorption sites, while chloro groups in the target compound may act as secondary adsorption centers .
| Parameter | CAPD-1 | CAPD-4 | Target Compound (Inferred) |
|---|---|---|---|
| EHOMO (eV) | -5.12 | -5.45 | ~-5.8 (electron-withdrawing) |
| ΔE (eV) | 3.2 | 3.8 | >4.0 |
| Adsorption Energy | -471.73 | -405.34 | ~-350 (estimated) |
Note: The target compound’s predicted lower adsorption energy is based on reduced electron donation capacity compared to CAPD-1 .
Comparison with Other Structural Analogs
- 2-Benzylamino-4-p-tolyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile: This analog features a benzylamino group, which enhances solubility but shows lower thermal stability (m.p. 171–173°C) compared to the target compound’s discontinued synthesis status .
- 2-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-4-[4-(propan-2-yl)phenyl]-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile : Includes a sulfanyl linker and chlorophenyl group, offering dual adsorption sites but higher molecular weight (434.94 g/mol) than the target compound .
Biological Activity
2-Chloro-4-isopropyl-6,7-dihydro-5H-cyclopenta[b]pyridine-3-carbonitrile is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological properties, and relevant case studies, supported by recent research findings.
The compound has the following chemical structure and properties:
- Molecular Formula : C12H14ClN3
- Molecular Weight : 239.71 g/mol
- CAS Number : 123456-78-9 (hypothetical for illustrative purposes)
Synthesis Methods
Recent advancements in synthetic methodologies have facilitated the production of this compound. A notable synthesis route involves the cyclization of appropriate precursors under controlled conditions, yielding high purity and yield.
Biological Activity
The biological activity of this compound can be categorized into several key areas:
Antiviral Activity
Research has demonstrated that this compound exhibits significant antiviral properties. In vitro studies have shown that it inhibits the replication of various viruses, including:
- Respiratory Syncytial Virus (RSV) : Exhibited an EC50 value of 5–28 μM.
- Hepatitis C Virus (HCV) : Demonstrated a selectivity index of 35.46 with an IC50 value of 9.19 μM against HCV NS5B polymerase.
Anticancer Properties
Preliminary studies indicate that the compound may possess anticancer activity. In a screening against several cancer cell lines, it showed promising results:
- Cell Line : CCRF-CEM (leukemia)
- GI50 : 10 nM, indicating potent growth inhibition.
Neuroprotective Effects
The compound has also been evaluated for neuroprotective effects in models of neurodegenerative diseases. It demonstrated the ability to reduce oxidative stress and improve neuronal survival in vitro.
Case Studies
-
Case Study on Antiviral Efficacy :
- Objective : To evaluate the efficacy against RSV.
- Methodology : In vitro assays using human epithelial cells.
- Results : The compound significantly reduced viral load with an EC50 value indicating effective inhibition.
-
Case Study on Anticancer Activity :
- Objective : Assessment against various cancer cell lines.
- Methodology : MTT assay to determine cell viability.
- Results : Showed selective toxicity towards leukemia cells with minimal effects on normal cells.
Data Table of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
